molecular formula C17H18N2O2 B11650390 4-ethoxy-N'-[(1E)-1-phenylethylidene]benzohydrazide

4-ethoxy-N'-[(1E)-1-phenylethylidene]benzohydrazide

Cat. No.: B11650390
M. Wt: 282.34 g/mol
InChI Key: IEDZEAJMTZHNCZ-QGOAFFKASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N’-[(1E)-1-phenylethylidene]benzohydrazide typically involves the condensation reaction between 4-ethoxybenzoic acid hydrazide and acetophenone . The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of 4-ethoxy-N’-[(1E)-1-phenylethylidene]benzohydrazide can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N’-[(1E)-1-phenylethylidene]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted benzohydrazides with various functional groups.

Mechanism of Action

The mechanism of action of 4-ethoxy-N’-[(1E)-1-phenylethylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Comparison

4-ethoxy-N’-[(1E)-1-phenylethylidene]benzohydrazide is unique due to its specific structural features, such as the ethoxy group and the phenylethylidene moiety. These features confer distinct chemical properties and reactivity compared to similar compounds. For example, the presence of the ethoxy group can influence the compound’s solubility and reactivity in various chemical reactions.

Biological Activity

4-Ethoxy-N'-[(1E)-1-phenylethylidene]benzohydrazide is a synthetic organic compound classified as a hydrazone, notable for its diverse biological activities. This article explores its antimicrobial, antitumor, and enzyme inhibition properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a benzohydrazide backbone with an ethoxy group and a phenylethylidene substituent. The structural formula can be represented as follows:

C16H18N2O\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}

This structure is significant as it influences the compound's solubility and biological activity.

1. Antimicrobial Activity

This compound exhibits promising antimicrobial properties against various bacterial and fungal strains. Research indicates that it shows efficacy particularly against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) reported as follows:

Microorganism MIC (μg/mL)
Staphylococcus aureus15.625 - 62.5
Enterococcus faecalis62.5 - 125
Candida albicans106.91 - 208.59

These findings suggest that the compound may inhibit protein synthesis and affect nucleic acid production, leading to bactericidal effects .

2. Antitumor Properties

Studies have indicated that this hydrazone derivative possesses antitumor potential. It has been shown to inhibit the proliferation of certain cancer cell lines, although specific IC50 values are yet to be extensively documented in the literature. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest, which are common pathways targeted by anticancer agents .

3. Enzyme Inhibition

Molecular docking studies reveal that this compound can effectively bind to various enzymes, including RNA-dependent RNA polymerase (RdRp). This interaction suggests potential antiviral applications, particularly in the context of viral infections where RdRp plays a critical role in viral replication .

Case Studies

Case Study 1: Antimicrobial Efficacy Against Biofilms
A study focused on the antibiofilm activity of similar hydrazone compounds demonstrated that they could significantly reduce biofilm formation in Staphylococcus aureus and Enterococcus faecalis, highlighting the potential of this compound in combating biofilm-associated infections .

Case Study 2: Antitumor Activity
In vitro studies on cancer cell lines treated with this compound showed a reduction in cell viability, indicating its potential as an anticancer agent. Further research is needed to establish detailed mechanisms and optimize its therapeutic applications .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Synthesis : The compound interferes with the synthesis of essential proteins in microbial cells.
  • Disruption of Nucleic Acid Synthesis : It may inhibit enzymes involved in nucleic acid replication.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.

Properties

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

4-ethoxy-N-[(E)-1-phenylethylideneamino]benzamide

InChI

InChI=1S/C17H18N2O2/c1-3-21-16-11-9-15(10-12-16)17(20)19-18-13(2)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3,(H,19,20)/b18-13+

InChI Key

IEDZEAJMTZHNCZ-QGOAFFKASA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)N/N=C(\C)/C2=CC=CC=C2

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NN=C(C)C2=CC=CC=C2

Origin of Product

United States

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